REACTION_SMILES
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[Br:21][c:22]1[cH:23][cH:24][c:25]([OH:28])[cH:26][cH:27]1.[C:29](=[O:30])([O-:31])[O-:32].[CH2:1]([CH3:2])[O:3][C:4](=[O:5])[c:6]1[n:7][n:8](-[c:13]2[c:14]([Cl:20])[cH:15][cH:16][cH:17][c:18]2[Cl:19])[c:9]([CH2:11][Br:12])[cH:10]1.[K+:33].[K+:34]>>[CH2:1]([CH3:2])[O:3][C:4](=[O:5])[c:6]1[n:7][n:8](-[c:13]2[c:14]([Cl:20])[cH:15][cH:16][cH:17][c:18]2[Cl:19])[c:9]([CH2:11][O:28][c:25]2[cH:24][cH:23][c:22]([Br:21])[cH:27][cH:26]2)[cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc(Br)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cc(CBr)n(-c2c(Cl)cccc2Cl)n1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Type
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product
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Smiles
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CCOC(=O)c1cc(COc2ccc(Br)cc2)n(-c2c(Cl)cccc2Cl)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |